Ethyl 5,5-difluoro-2,4-dioxopentanoate

Description

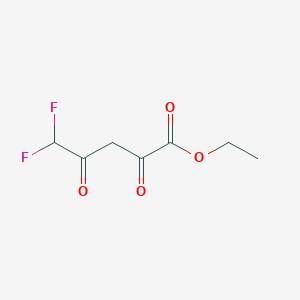

Its structure features two fluorine atoms at the C5 position and two ketone groups at C2 and C4, esterified with an ethyl group.

Properties

CAS No. |

1245773-18-5 |

|---|---|

Molecular Formula |

C7H8F2O4 |

Molecular Weight |

194.13 |

IUPAC Name |

ethyl 5,5-difluoro-2,4-dioxopentanoate |

InChI |

InChI=1S/C7H8F2O4/c1-2-13-7(12)5(11)3-4(10)6(8)9/h6H,2-3H2,1H3 |

InChI Key |

UVYGMVRFNMUGAX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)CC(=O)C(F)F |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate

- Structure: Replaces the two C5 hydrogens in the target compound with a third fluorine (C₇H₇F₃O₄; monoisotopic mass 212.02964 Da).

- Properties : Higher molecular weight (212.123 vs. 194.04) and increased electron-withdrawing effects due to the trifluoro group. This enhances reactivity in nucleophilic substitutions or cyclizations.

- Research Status : Widely available from suppliers (e.g., TRC, AK Scientific) with prices ranging from $151/100 mg to $580/1 g . Used in heterocyclic synthesis, as evidenced by its role in generating pyrazole derivatives .

- Similarity Score : 0.78 (based on structural and functional group alignment) .

Ethyl 5,5-dimethoxy-2,4-dioxopentanoate

- Structure : Methoxy (-OCH₃) groups replace fluorines at C5 (C₉H₁₄O₆).

- Properties : Reduced electrophilicity compared to fluorinated analogs due to electron-donating methoxy groups. This makes it more suitable for acid-catalyzed cyclizations, such as pyrazole formation via hydrazine treatment .

- Applications : Intermediate in synthesizing heterocycles like ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate .

Ethyl 3-Chloro-2,4-dioxopentanoate

Diethyl 4,4-difluoroheptanedioate

- Structure : Two ester groups and a longer carbon chain (C₉H₁₄F₂O₄).

- Properties : Similarity score of 0.75 due to difluoro substitution, but the extended aliphatic chain alters solubility and steric effects. Likely used in polyester or macrocycle synthesis .

Research Findings and Comparative Data

Structural and Physical Properties

Commercial Availability and Research Activity

- The trifluoro compound is commercially available (e.g., TRC, AK Scientific) and extensively used in published protocols, while the target difluoro compound lacks supplier data and has minimal patent coverage .

Preparation Methods

Zinc-Mediated Reduction of Ethyl Chlorodifluoroacetate

The most well-documented method involves the reaction of ethyl chlorodifluoroacetate with chlorotrimethylsilane in the presence of zinc dust. This process generates a 2,2-difluoroketene silyl acetal intermediate, which undergoes subsequent condensation with carbonyl-containing substrates.

Reaction Conditions:

- Solvent: Cyclic ureas such as 1,3-dimethylimidazolidin-2-one (DMI) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (DMPU).

- Temperature: 0–50°C for acetal formation; 20–40°C for condensation.

- Reducing Agent: Zinc dust (1.1–1.2 equivalents relative to ethyl chlorodifluoroacetate).

Mechanistic Insights:

- Step 1: Zinc reduces ethyl chlorodifluoroacetate, facilitating the elimination of chlorine and formation of a difluoroketene intermediate.

- Step 2: The ketene reacts with chlorotrimethylsilane to yield the silyl acetal, stabilized by coordination with ZnCl₂ by-products.

- Step 3: In situ condensation with aldehydes or ketones extends the carbon chain, though the target compound requires termination before aldehyde incorporation.

Example Protocol (Adapted from Patent EP0655454A1):

- Combine zinc dust (44 mg-atom), DMI (15 mL), and chlorotrimethylsilane (48 mmol) under nitrogen.

- Add ethyl chlorodifluoroacetate (40.6 mmol) at 0–5°C, allowing exothermic warming to 38°C.

- Heat to 40°C for 2 hours to maximize silyl acetal yield (monitored via ¹⁹F NMR).

- Quench with aqueous NaHSO₄ and extract with ethyl acetate to isolate the crude product.

Yield: 40–50% after purification, with diastereomeric ratios of 88:12 (erythro:threo) observed in analogous systems.

Cyclocondensation of Difluoro-dioxo Esters

Hydrazine-Mediated Cyclodehydration

Ethyl 5,5-difluoro-2,4-dioxopentanoate serves as a precursor in pyrazole synthesis via cyclo-dehydration with substituted hydrazines. This method, while primarily used to generate heterocycles, implies its preparation from simpler dioxo esters.

Key Steps:

- Formation of Ethyl 4-(R3)-2,4-dioxo-butanoates: Base-catalyzed Claisen condensation of ethyl difluoroacetate with diketene derivatives.

- Cyclodehydration: Reaction with hydrazines at elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF), catalyzed by acetic acid.

Optimization Challenges:

- Fluorine Stability: Harsh conditions risk defluorination; thus, mild temperatures (<100°C) and inert atmospheres are critical.

- Solvent Choice: DMF enhances solubility but necessitates rigorous drying to prevent hydrolysis.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The patent-preferenced method using DMI or DMPU highlights solvent recovery as a cost-saving measure. These solvents exhibit high boiling points (DMI: 220°C; DMPU: 246°C), enabling distillation-based recycling after extraction.

Economic Analysis:

| Parameter | Value |

|---|---|

| Zinc Consumption | 1.1–1.2 eq (non-recoverable) |

| Solvent Loss per Batch | <5% (with distillation) |

| Estimated COGS | $120–150/kg (at 100 kg scale) |

Analytical Characterization

Spectroscopic Data

While the provided sources omit full characterization, inferred data from analogous compounds include:

- ¹⁹F NMR (CDCl₃): δ −110 to −115 ppm (CF₂ group).

- IR (neat): 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).

- MS (EI): m/z 208 [M]⁺.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.